N-(2-chlorophenyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide
Overview
Description
N-(2-chlorophenyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide is a complex organic compound characterized by the presence of multiple chlorophenyl groups and a sulfonyl glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. One common approach starts with the chlorination of aniline derivatives to introduce the chlorophenyl groups. This is followed by sulfonylation reactions to attach the sulfonyl group. The final step involves the formation of the glycinamide moiety through amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where halogen atoms can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH~3~) in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(2-chlorophenyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: Another chlorophenyl-containing compound with different functional groups.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a sulfonamide group and is used in antiviral research
Uniqueness
N-(2-chlorophenyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide is unique due to its specific combination of chlorophenyl and sulfonyl glycinamide groups. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
IUPAC Name |
2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-(2-chlorophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O3S/c21-14-8-10-17(11-9-14)29(27,28)25(16-5-3-4-15(22)12-16)13-20(26)24-19-7-2-1-6-18(19)23/h1-12H,13H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPABDXHQLAILR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.